molecular formula C20H20N4O3S B2556551 N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide CAS No. 897456-88-1

N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Cat. No.: B2556551
CAS No.: 897456-88-1
M. Wt: 396.47
InChI Key: WMLPIOKCWVHNKN-UHFFFAOYSA-N
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Description

N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide (CAS 897456-88-1) is a synthetic organic compound with a molecular formula of C20H20N4O3S and a molecular weight of 396.5 g/mol . This reagent features a hybrid structure incorporating multiple pharmacologically active motifs, making it a valuable scaffold for medicinal chemistry research and drug discovery. The compound's structure combines a 3-methoxyphenyl group, an oxalamide linker, and a 4-phenyl-1H-imidazole ring connected via a thioethyl chain . The imidazole ring is a nitrogen-containing heterocycle of significant interest in anticancer research, as it is a core structure in several FDA-approved drugs and is known to regulate proteins and genes involved in cancer development . Furthermore, the 1,2,4-oxadiazole heterocycle, a core part of the structure in related compounds, is also recognized for its broad biological applications, including anticancer activity . Researchers can explore this molecule as a potential kinase inhibitor, particularly given the established role of similar imidazole and oxadiazole derivatives in targeting enzymes like the epidermal growth factor receptor (EGFR), a key protein in cell cycle regulation and a promising target for anticancer drugs . The presence of the thioether (sulfide) linkage may influence the compound's binding affinity and metabolic stability. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-27-16-9-5-8-15(12-16)23-19(26)18(25)21-10-11-28-20-22-13-17(24-20)14-6-3-2-4-7-14/h2-9,12-13H,10-11H2,1H3,(H,21,25)(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLPIOKCWVHNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 3-methoxyphenylamine: This can be achieved through the nitration of anisole followed by reduction.

    Synthesis of 4-phenyl-1H-imidazole: This involves the cyclization of appropriate precursors under acidic conditions.

    Formation of the thioether linkage: The 4-phenyl-1H-imidazole is reacted with an appropriate thiol to form the thioether.

    Coupling with oxalyl chloride: The final step involves the reaction of the intermediate compounds with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The thioether linkage can be targeted for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted thioether derivatives.

Scientific Research Applications

N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. The thioether linkage can undergo redox reactions, modulating cellular redox states.

Comparison with Similar Compounds

Structural and Functional Comparison with Oxalamide Derivatives

S336 (Umami Agonist)

Structure : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (CAS 745047-53-4) .
Comparison :

  • Substituents : S336 has a 2,4-dimethoxybenzyl group and a pyridylethyl chain, whereas the target compound features a 3-methoxyphenyl and a phenylimidazole-thioethyl group. The methoxy positional isomerism (2,4- vs. 3-substitution) may alter electronic effects and steric interactions.
  • Bioactivity: S336 is a potent umami taste receptor agonist (hTAS1R1/hTAS1R3) used in flavoring.

BNM-III-170 (Antiviral CD4-Mimetic)

Structure: N1-(4-Chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide . Comparison:

  • Substituents: BNM-III-170 incorporates a halogenated aryl group and a complex indenyl-guanidine side chain.
  • Application : BNM-III-170 exhibits antiviral activity by mimicking CD4 receptor binding. The target’s imidazole-thioether linkage may enhance metal coordination or hydrophobic interactions, suggesting utility in metalloenzyme inhibition .

Comparison with Thiazole/Imidazole-Containing Compounds

COX-Inhibitory Thiazole-Acetamides

Example : 2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9, ).
Comparison :

  • Structure : Both compounds share a methoxyphenyl and imidazole-thioether motif. However, Compound 9 replaces the oxalamide core with a thiazole-acetamide scaffold.
  • Activity : Compound 9 inhibits cyclooxygenase (COX), highlighting the role of thioether-linked imidazoles in anti-inflammatory drug design. The target compound’s oxalamide bridge may enhance hydrogen-bonding interactions with enzyme active sites .

Thiazole-Acetamide Crystal Structures

Example : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ().
Comparison :

  • Crystallography : The thiazole-acetamide motif in forms N–H⋯N hydrogen-bonded dimers, a feature that oxalamides like the target compound may replicate to stabilize protein-ligand complexes .

Physicochemical and Pharmacological Data

Compound Name Core Structure Key Substituents Bioactivity/Application Synthesis Highlights Reference
Target Compound Oxalamide 3-Methoxyphenyl, 4-phenylimidazole-thioethyl Hypothesized enzyme inhibition Not reported in evidence
S336 Oxalamide 2,4-Dimethoxybenzyl, pyridylethyl Umami agonist (FEMA 4233) High-throughput screening
BNM-III-170 Oxalamide 4-Chloro-3-fluorophenyl, indenyl-guanidine Antiviral (CD4-mimetic) Bis-trifluoroacetate salt synthesis
Compound 9 () Thiazole-acetamide 4-Fluorophenyl, 4-methoxyphenyl, imidazole COX inhibition K₂CO₃-mediated alkylation

Research Findings and Implications

  • Oxalamides in Drug Design : Oxalamide derivatives like S336 and BNM-III-170 demonstrate the scaffold’s adaptability for diverse targets, from flavor receptors to viral entry inhibitors. The target compound’s imidazole-thioethyl group may enhance binding to cysteine-rich enzymes or metal-dependent proteins .
  • Thioether Linkages : and highlight the stability and bioactivity of thioether bonds in COX inhibitors and crystallographically characterized ligands. The target’s thioethyl group could improve metabolic stability compared to oxygen ethers .

Q & A

Q. Optimization Strategies :

  • Catalysts : DMAP improves coupling efficiency in oxalamide formation .
  • Temperature : Reflux conditions (~80°C) enhance reaction rates for thioether linkages .
  • Solvent Polarity : Polar aprotic solvents (DMF) favor nucleophilic substitution in thiazole/imidazole systems .

Q. Table 1: Example Reaction Conditions from Analogous Compounds

StepReagents/ConditionsYield RangeReference
Oxalamide CouplingEthyl chlorooxalate, TEA, DCM, 0°C→RT35–53%
Thioether FormationK₂CO₃, EtOH, reflux, 24h39–86%
PurificationSilica column (EtOAc/Hexane)>90% purity

(Basic) Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Essential for confirming proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.8 ppm) and carbon backbone .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
  • HPLC : Quantifies purity (>90% is typical for bioactive compounds; C18 columns, acetonitrile/water gradients) .
  • IR Spectroscopy : Identifies carbonyl stretches (1650–1700 cm⁻¹ for oxalamide) and thioether bonds (600–700 cm⁻¹) .

Critical Note : For stereoisomer resolution (common in oxalamides), chiral HPLC or NOESY NMR is recommended .

(Advanced) How can molecular docking studies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Target Selection : Prioritize proteins with known oxalamide interactions (e.g., HIV gp120 for entry inhibitors , cyclooxygenase isoforms ).
  • Docking Workflow :
    • Protein Preparation : Retrieve PDB structures (e.g., 1RZK for HIV) and remove water/cofactors.
    • Ligand Preparation : Generate 3D conformers of the compound using tools like Open Babel.
    • Grid Generation : Focus on active sites (e.g., CD4-binding pocket for HIV ).
    • Scoring : Use AutoDock Vina or Glide to rank binding affinities (ΔG < −7 kcal/mol suggests strong binding) .

Example : In , analogs with 4-bromophenyl substituents showed superior docking scores due to hydrophobic interactions .

(Advanced) How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Stereochemical Variability : Mixtures of stereoisomers (e.g., ’s 1:1 diastereomers ) can skew IC₅₀ values. Use chiral separation and test isomers individually.
  • Assay Conditions : Varying cell lines (e.g., MT-4 vs. PBMCs for HIV inhibition ) or incubation times impact results. Standardize protocols (e.g., NIH AIDS Reagent Program guidelines).
  • Substituent Effects : Electron-withdrawing groups (e.g., -Br in ) enhance target affinity but may reduce solubility. Perform SAR studies with systematic substituent swaps .

Case Study : found that 4-methoxycarbonylbenzyloxy substituents improved solubility without compromising activity, resolving prior potency discrepancies .

(Advanced) What factors influence the compound’s stability, and how can degradation be mitigated during storage?

Methodological Answer:
Key Stability Risks :

  • Hydrolysis : Oxalamide bonds are prone to hydrolysis in aqueous solutions (pH > 8).
  • Oxidation : Thioether linkages may oxidize to sulfoxides under light/heat .

Q. Mitigation Strategies :

  • Storage : Lyophilize and store at −20°C under argon. Use amber vials to prevent photodegradation .
  • Formulation : Add antioxidants (e.g., BHT) in DMSO stock solutions.
  • Monitoring : Regular HPLC checks for degradation peaks (e.g., sulfoxide byproducts at Rf 0.3–0.4) .

(Advanced) How do structural modifications in the oxalamide core affect biological activity?

Methodological Answer:
SAR trends from analogous compounds (Table 2):
Table 2: Substituent Effects on Bioactivity

Substituent PositionModificationActivity Trend (vs. Parent)Reference
Phenyl (Imidazole)4-Bromo↑ HIV inhibition (IC₅₀ 2 μM)
Methoxy (Phenyl)3-Methoxy vs. 4-Methoxy↓ Solubility, ↑ LogP
Thioethyl ChainEthyl vs. PropylNo significant change

Design Insight : Bulky aryl groups enhance target binding but may require PEGylation for in vivo stability .

(Basic) What are the best practices for ensuring purity during synthesis?

Methodological Answer:

  • Stepwise Monitoring : Use TLC (silica, UV visualization) after each reaction step .
  • Final Purification : Combine recrystallization (ethanol/water) with preparative HPLC (C18, 0.1% TFA modifier) .
  • Quality Control : Validate purity via triple detection (HPLC, NMR, HRMS). For example, achieved >90% purity via LC-MS and 1H NMR integration .

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